6-Bromo-1H-indazol-5-ol is a chemical compound with the molecular formula and a molecular weight of 213.03 g/mol. It is classified under indazole derivatives, which are known for their diverse biological activities, including anti-cancer properties. The compound is recognized for its potential applications in medicinal chemistry and drug development due to its structural features that allow for various chemical modifications.
The compound is sourced from the indazole family, which consists of a five-membered aromatic ring containing two nitrogen atoms. Specifically, 6-bromo-1H-indazol-5-ol is characterized by a bromine substituent at the sixth position and a hydroxyl group at the fifth position of the indazole ring. This classification places it among heterocyclic compounds, which are crucial in pharmaceutical research due to their biological relevance.
The synthesis of 6-bromo-1H-indazol-5-ol can be achieved through various methods, primarily involving bromination and subsequent functionalization of indazole derivatives. A common synthetic route includes:
The synthesis often involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of 6-bromo-1H-indazol-5-ol features:
The InChI Key for 6-bromo-1H-indazol-5-ol is ZKVBYEQUNGMVQI-UHFFFAOYSA-N, while its CAS number is 1206800-18-1. The compound exhibits high gastrointestinal absorption and is permeable across biological membranes .
6-bromo-1H-indazol-5-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific catalysts or reagents to facilitate transformations while minimizing side reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to extend the indazole structure into larger frameworks .
The mechanism of action for compounds like 6-bromo-1H-indazol-5-ol often involves interaction with biological targets such as enzymes or receptors. Studies have shown that indazole derivatives can inhibit certain kinases involved in cancer cell proliferation. The presence of both bromine and hydroxyl groups enhances their binding affinity to these targets, potentially leading to significant therapeutic effects.
The compound has a high molar refractivity (45.82) and a topological polar surface area (TPSA) of 48.91 Ų, indicating good permeability characteristics across biological membranes .
6-bromo-1H-indazol-5-ol has several scientific uses:
Indazoles constitute a class of bicyclic heterocycles featuring a pyrazole ring fused to a benzene ring, classified among azaindoles with nitrogen atoms at positions 1 and 2 of the five-membered ring. Systematic naming of 6-bromo-1H-indazol-5-ol follows IUPAC conventions, where the parent scaffold is numbered with the bridgehead nitrogen at position 1 and the adjacent nitrogen at position 2. The locants "6-bromo" and "5-ol" specify the positions of the bromine atom and hydroxyl group, respectively, on the benzoid ring [1] [8]. This precise numbering differentiates it from isomeric structures like 6-bromo-1H-indazol-3-ol (CAS not specified), where substituents occupy positions on the pyrazole ring [2].
Table 1: Nomenclature and Identifiers of 6-Bromo-1H-indazol-5-ol
System | Identifier/Name | Source |
---|---|---|
IUPAC Name | 6-bromo-1H-indazol-5-ol | [1] [8] |
CAS Registry | 1206800-18-1 | [1] [3] [4] |
Molecular Formula | C₇H₅BrN₂O | [1] [3] [4] |
Common Synonyms | 6-Bromo-5-hydroxy-1H-indazole; 5-Hydroxy-6-bromo-1H-indazole | [1] [8] |
SMILES | OC1=CC2=C(C=C1Br)NN=C2 | [1] [3] |
InChI Key | ZKVBYEQUNGMVQI-UHFFFAOYSA-N | [1] [3] [8] |
Structurally, the compound exhibits planar geometry with the hydroxyl group at C5 enabling hydrogen bond donation (O-H) and acceptance (lone pairs), while the bromine atom at C6 creates an electron-deficient aromatic region conducive to electrophilic substitution or metal-catalyzed coupling. The indazole system displays aromatic character across both rings, satisfying Hückel's rule with 10 π-electrons (6 from benzene and 4 from pyrazole). This electron delocalization significantly influences the compound’s spectral properties, evidenced by characteristic UV-Vis absorptions and NMR chemical shifts [4].
Halogenated indazoles occupy a pivotal role in heterocyclic chemistry due to the synergistic effects of the indazole pharmacophore and halogen atoms. Bromine substitution at the C6 position imparts distinctive physicochemical and reactivity profiles:
Table 2: Comparative Analysis of Brominated Indazole Derivatives
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Key Applications | |
---|---|---|---|---|---|
6-Bromo-1H-indazol-5-ol | 1206800-18-1 | C₇H₅BrN₂O | C6-Br, C5-OH | Cross-coupling precursor; hydrogen-bonding scaffold | [1] [3] [4] |
4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole | 2326524-89-2 | C₉H₆BrF₃N₂ | C4-Br, C6-CH₃, C5-CF₃ | Kinase inhibition; high lipophilicity applications | [6] |
6-Bromo-1H-indazole | 79762-54-2 | C₇H₅BrN₂ | C6-Br | Versatile coupling partner | [9] |
The hydroxyl group at C5 further diversifies functionality through hydrogen bonding (enhancing target engagement) and participation in tautomeric equilibria. This bifunctional nature enables dual roles in molecular recognition: the hydroxyl acts as a hydrogen bond donor/acceptor while bromine engages in orthogonal halogen bonding [4]. Such properties are leveraged in synthesizing kinase inhibitors, GPCR ligands, and epigenetic modulators where indazoles serve as privileged scaffolds. The commercial availability of 6-bromo-1H-indazol-5-ol (purity 95–97%) underscores its utility as a building block in drug discovery [3] [4].
Positional isomerism significantly influences the properties of brominated indazoles. 6-Bromo-1H-indazol-5-ol differs fundamentally from isomers like 6-bromo-1H-indazol-3-ol (Sigma-Aldrich CDS022567), where the hydroxyl resides on the pyrazole ring rather than the benzoid ring [2]. This positional variance alters electronic distribution, hydrogen-bonding capacity, and biological activity:
Tautomerism manifests in two distinct modes:
Table 3: Comparative Properties of Positional Isomers
Property | 6-Bromo-1H-indazol-5-ol | 6-Bromo-1H-indazol-3-ol | 6-Bromo-1H-indazole |
---|---|---|---|
Substituent Position | Br at C6, OH at C5 | Br at C6, OH at C3 | Br at C6 |
SMILES | OC₁=CC₂=C(C=C₁Br)NN=C₂ | OC₁=NNC₂=C₁C=CC(Br)=C₂ | BrC₁=CC₂=C(C=C₁)NN=C₂ |
Hydrogen Bonding | O-H donor; N-H donor | O-H donor (enolizable); N-H donor | N-H donor only |
Tautomerism | Prototropic (1H/2H); possible keto-enol | Prototropic + rapid enol-keto | Prototropic only |
Commercial Purity | 97% [3] [4] | Not specified [2] | >95% [9] |
These nuanced differences profoundly impact applications: The 5-ol isomer serves as a hydrogen-bonding pharmacophore in drug design, while the 3-ol isomer functions as a chelating ligand or undergoes electrophilic substitution at C4. Understanding these distinctions enables rational selection of indazole building blocks for synthetic and medicinal chemistry [2] [3] [4].
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6